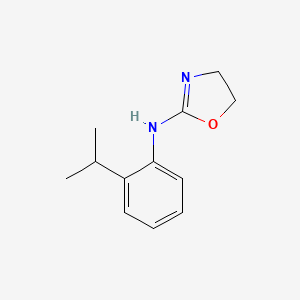
4-(Carbamoylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carbamoylamino)butanamide is an organic compound with the molecular formula C5H11N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Carbamoylamino)butanamide can be synthesized through several methods. One common approach involves the hydrolysis of 2-pyrrolidone with an aqueous solution of a caustic agent . Another method includes the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the final product. The use of metal-free synthesis and environmentally friendly reagents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Carbamoylamino)butanamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce a carboxylic acid and ammonia.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired outcome.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(Carbamoylamino)butanamide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 4-(Carbamoylamino)butanamide involves its interaction with specific molecular targets and pathways. One notable mechanism is carbamoylation, a non-enzymatic reaction where a carbamoyl moiety is added to proteins, peptides, or amino acids . This post-translational modification can affect the function and stability of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: An amide derivative of butyric acid, similar in structure but lacking the carbamoylamino group.
Acetamide: A simpler amide with a shorter carbon chain.
Benzamide: An aromatic amide with a benzene ring.
Uniqueness
4-(Carbamoylamino)butanamide is unique due to its specific structure, which includes both a carbamoylamino group and a butanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
32769-41-8 |
|---|---|
Fórmula molecular |
C5H11N3O2 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
4-(carbamoylamino)butanamide |
InChI |
InChI=1S/C5H11N3O2/c6-4(9)2-1-3-8-5(7)10/h1-3H2,(H2,6,9)(H3,7,8,10) |
Clave InChI |
CBNWAQVRBGQPGJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)N)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



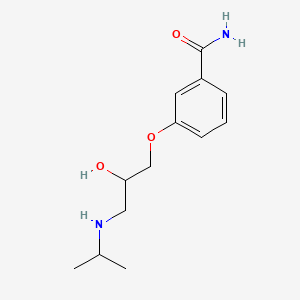
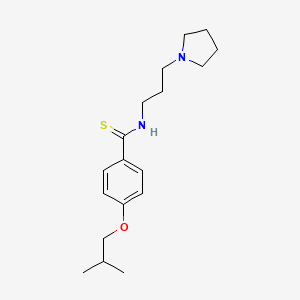
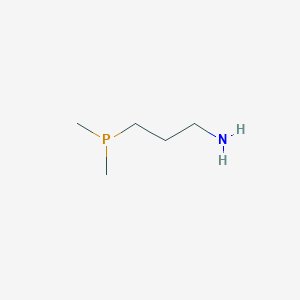
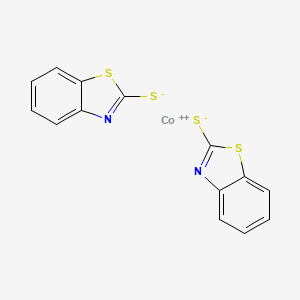
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)


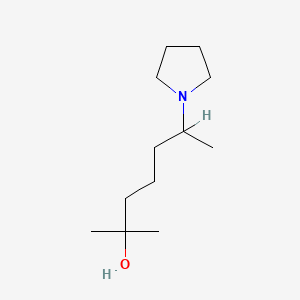
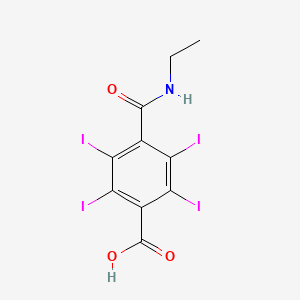
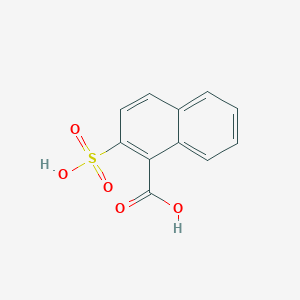
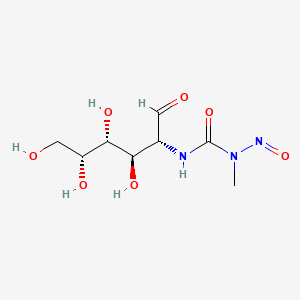
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
